![molecular formula C18H26BrNO3 B12570744 Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate CAS No. 185527-07-5](/img/structure/B12570744.png)
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group, a bromophenyl group, and an amino oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate typically involves the following steps:
Formation of the Bromophenyl Ethylamine Intermediate: This step involves the reaction of 3-bromobenzaldehyde with ethylamine under acidic conditions to form 1-(3-bromophenyl)ethylamine.
Esterification: The intermediate is then reacted with octyl oxoacetate in the presence of a suitable catalyst, such as sulfuric acid, to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide; reactions are performed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
The compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to specific sites, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Octyl {[1-(4-bromophenyl)ethyl]amino}(oxo)acetate
- Octyl {[1-(3-chlorophenyl)ethyl]amino}(oxo)acetate
- Octyl {[1-(3-fluorophenyl)ethyl]amino}(oxo)acetate
Uniqueness
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and binding properties, distinguishing it from other similar compounds with different halogen substitutions.
Properties
CAS No. |
185527-07-5 |
|---|---|
Molecular Formula |
C18H26BrNO3 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
octyl 2-[1-(3-bromophenyl)ethylamino]-2-oxoacetate |
InChI |
InChI=1S/C18H26BrNO3/c1-3-4-5-6-7-8-12-23-18(22)17(21)20-14(2)15-10-9-11-16(19)13-15/h9-11,13-14H,3-8,12H2,1-2H3,(H,20,21) |
InChI Key |
BFXQEAXLGVRJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)NC(C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


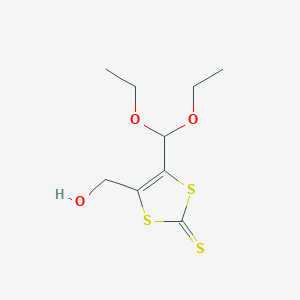
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
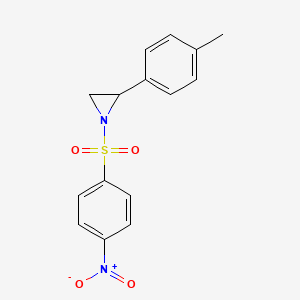
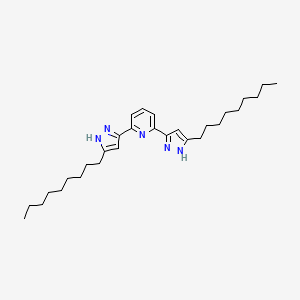
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)

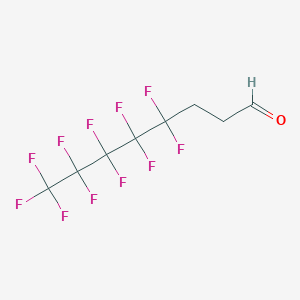
![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
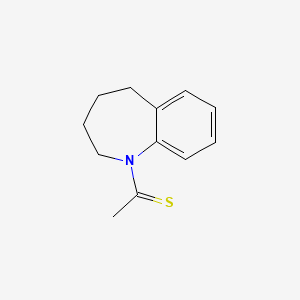
![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
